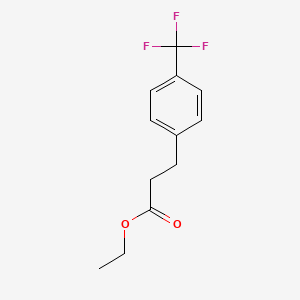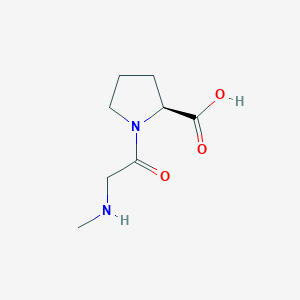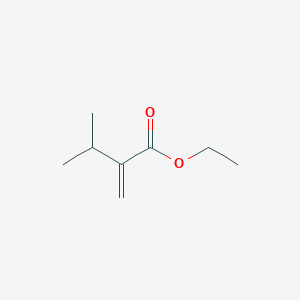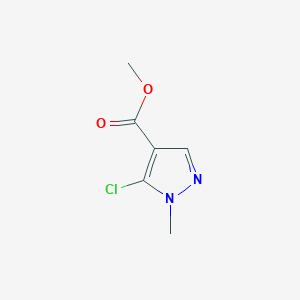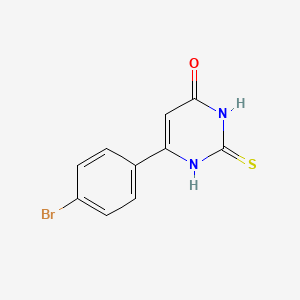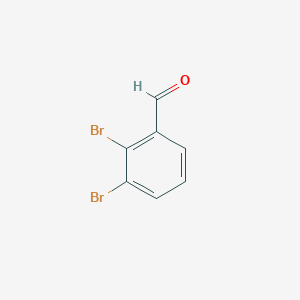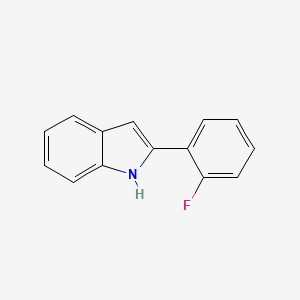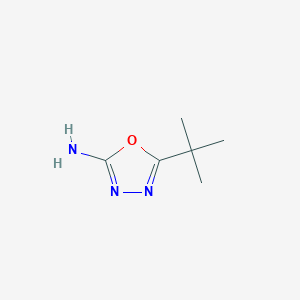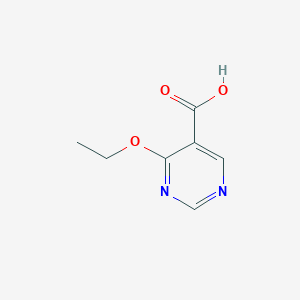
N-Methyl-4-Chlorphenethylamin
Übersicht
Beschreibung
N-Methyl 4-chlorophenethylamine is a compound that is structurally related to a variety of chemicals studied for their potential applications in various fields, including psychotropic activity, antifungal properties, and electrochromic characteristics. While the specific compound "N-Methyl 4-chlorophenethylamine" is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to N-Methyl 4-chlorophenethylamine.
Synthesis Analysis
The synthesis of related compounds often involves catalytic reductive methylation, 1,3-dipolar cycloaddition reactions, and other specific organic synthesis techniques such as the reaction of amines with carboxylic acids or their derivatives . For example, the N,N-dimethyl derivatives of cyclohexylamines were prepared for evaluation of psychotropic activity, indicating a method of introducing methyl groups to nitrogen atoms . Similarly, the synthesis of a triphenylamine-containing aromatic diamine involved an amination reaction followed by reduction .
Molecular Structure Analysis
X-ray diffraction studies are commonly used to determine the molecular structure of these compounds, revealing details such as crystal systems, space groups, and unit-cell parameters . For instance, the crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine was determined by single-crystal X-ray diffraction, showing a planar condensed ring system and a chair conformation for the cyclohexane ring . Intramolecular hydrogen bonds and the conformation of the molecules play a significant role in the stability of these structures .
Chemical Reactions Analysis
The compounds studied exhibit a range of chemical behaviors, including the formation of metal complexes, as seen in the Schiff base ligand forming binuclear complexes with Cu(II), Co(II), and Ni(II) . The electrochemical properties of these metal complexes show various redox waves, indicating reversible, irreversible, and quasi-reversible redox processes . Additionally, the presence of chlorophenyl groups in these compounds suggests potential reactivity in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the melting points and solubility . The electrochemical studies of metal complexes provide insights into their redox behavior, which is crucial for applications in electrochromic devices . The solubility of polymers with pendent triphenylamine units in organic solvents like N-methyl-2-pyrrolidone (NMP) indicates their potential for film formation and application in coatings .
Wissenschaftliche Forschungsanwendungen
Neurochemische Forschung
N-Methyl-4-Chlorphenethylamin: wurde in der neurochemischen Forschung verwendet, um seine Auswirkungen auf die Lokomotion und die Arzneimitteldifferenzierung in Tiermodellen zu untersuchen . Diese Verbindung ist besonders interessant aufgrund ihrer strukturellen Ähnlichkeit mit psychoaktiven Substanzen, die es Forschern ermöglicht, ihre Verhaltens- und Neurochemie-Pharmakologie zu untersuchen.
Rezeptorbindungsstudien
Die Verbindung war Gegenstand von Interesse in Rezeptorbindungsstudien, bei denen ihre Interaktion mit Serotoninrezeptoren (5-HT) und Monoamintransportern untersucht wird . Solche Studien sind entscheidend, um die potenziellen psychoaktiven Eigenschaften und die Mechanismen zu verstehen, die ihren Wirkungen zugrunde liegen.
Synthetische Chemie
In der synthetischen Chemie dient This compound als Baustein für die Herstellung neuer Verbindungen mit potenziellen medizinischen Eigenschaften . Seine Vielseitigkeit in chemischen Reaktionen macht es zu einer wertvollen Verbindung für die Entwicklung neuer Medikamente.
Therapeutische Forschung
Es gibt laufende Forschungen zu den therapeutischen Anwendungen dieser Verbindung, insbesondere im Zusammenhang mit ihren stimulierenden Eigenschaften und potenziellen euphorisierenden Wirkungen. Diese Forschung zielt darauf ab, ihre Verwendung bei der Behandlung verschiedener Erkrankungen zu untersuchen.
Synthese von heterocyclischen Verbindungen
Als heterocyclische Verbindung ist This compound wichtig für die Synthese von medizinisch relevanten Heterocyclen. Diese Verbindungen haben eine breite Palette von Anwendungen, von Pharmazeutika bis hin zu Lebensmittelaromen .
Industrielle Anwendungen
Die industriellen Anwendungen von This compound sind mit seiner Rolle bei der Synthese von N-haltigen Heterocyclen verbunden. Diese Verbindungen sind in verschiedenen Industrien unerlässlich, darunter Pharmazeutika und Agrochemikalien .
Pestizidentwicklung
Diese Verbindung wird auch bei der Entwicklung von Pestiziden verwendet. Modifikationen seiner Struktur können zu neuen Verbindungen führen, die möglicherweise zur Schädlingsbekämpfung eingesetzt werden können .
Pharmakologische Studien
Schließlich ist This compound an pharmakologischen Studien beteiligt, um seine Auswirkungen auf verschiedene biologische Pfade zu verstehen. Dies umfasst seine agonistische Aktivität an bestimmten Serotoninrezeptorsubtypen, was Auswirkungen auf die Entwicklung von Psychopharmaka haben könnte .
Zukünftige Richtungen
The future directions for research on “N-Methyl 4-chlorophenethylamine” could include a more detailed investigation of its synthesis, chemical reactions, mechanism of action, and potential applications. Given the psychoactive properties of some phenethylamine derivatives , it could be of interest in neuroscience or medicinal chemistry research.
Wirkmechanismus
Target of Action
N-Methyl 4-chlorophenethylamine primarily targets the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes.
Mode of Action
The compound interacts with its targets by binding to these receptors. In the case of 5-HT 2A and 5-HT 2C receptors, N-Methyl 4-chlorophenethylamine acts as a full agonist . This means it binds to these receptors and activates them, mimicking the effect of the natural ligand, serotonin. For the 5-ht 1a receptor, only certain phenethylamines were found to be partial-to-full very low potency agonists .
Biochemical Pathways
Upon activation of the 5-HT 2A and 5-HT 2C receptors, N-Methyl 4-chlorophenethylamine triggers a series of biochemical reactions. These reactions involve the release of inositol phosphates and arachidonic acid . The exact downstream effects of these pathways can vary, but they generally lead to changes in neuronal activity and neurotransmitter release.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSUCPDSYSXLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544519 | |
| Record name | 2-(4-Chlorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38171-31-2 | |
| Record name | 2-(4-Chlorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



